molecular formula C12H12N2O B8329837 (1,2-dimethyl-1H-imidazol-5-yl)(phenyl)methanone

(1,2-dimethyl-1H-imidazol-5-yl)(phenyl)methanone

Cat. No.: B8329837
M. Wt: 200.24 g/mol
InChI Key: JSRARVKNSJUCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-dimethyl-1H-imidazol-5-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2,3-dimethylimidazol-4-yl)-phenylmethanone

InChI

InChI=1S/C12H12N2O/c1-9-13-8-11(14(9)2)12(15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

JSRARVKNSJUCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1,2-dimethyl-1H-imidazole (10.0 g, 57.1 mmol) in dichloromethane (50 mL) was added dropwise ethylmagnesium bromide (3 M in Et2O, 19.0 mL, 57.0 mmol). After stirring at room temperature for 30 min, the reaction mixture was cooled down to 0° C. with an ice-brine bath and N-Methoxy-N-methyl-benzamide (8.70 mL, 57.1 mmol) was added dropwise. The mixture was stirred for 7.5 h at room temperature. The mixture was worked-up by addition of water (100 mL), then acidified with aq. HCl (1 M) until pH=7. After extraction with dichloromethane (2×75 mL), the organic layers were washed with water (2×100 mL) then dried over MgSO4 and concentrated in vacuo. Purification of the residue on silica gel afforded (1,2-dimethyl-1H-imidazol-5-yl)(phenyl)methanone [8.41 g, yield 44%; HPLC/MS: m/z=201 (M+H); log P(HCOOH)=0.56].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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